Product packaging for D-glucose-(toluene-4-sulfonylhydrazone)(Cat. No.:)

D-glucose-(toluene-4-sulfonylhydrazone)

Cat. No.: B14119413
M. Wt: 348.37 g/mol
InChI Key: FPUAZJWVYCDCTF-UHFFFAOYSA-N
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Description

D-glucose-(toluene-4-sulfonylhydrazone) is a carbohydrate-derived hydrazone compound where D-glucose is functionalized with a toluene-4-sulfonylhydrazone (tosylhydrazone) group. This class of compounds is recognized in synthetic organic chemistry for its stability and utility as a versatile building block. N-Tosylhydrazones, in general, are valuable intermediates for constructing complex molecular architectures. They are widely used in transition metal-catalyzed cross-coupling reactions, serve as precursors to diazo compounds and metal carbenoids, and facilitate various cycloaddition and cyclization reactions for the synthesis of nitrogen-containing heterocycles . Researchers may employ this glucose derivative in the exploration of carbohydrate-based synthetic methodologies or as a potential precursor for the generation of glycosyl carbenes. The compound is provided for chemical and biochemical research applications. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O7S B14119413 D-glucose-(toluene-4-sulfonylhydrazone)

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-(2,3,4,5,6-pentahydroxyhexylideneamino)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O7S/c1-8-2-4-9(5-3-8)23(21,22)15-14-6-10(17)12(19)13(20)11(18)7-16/h2-6,10-13,15-20H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUAZJWVYCDCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies and Precursor Chemistry of D Glucose Toluene 4 Sulfonylhydrazone

Precursor Compounds and Starting Material Derivatization for D-Glucose-(Toluene-4-sulfonylhydrazone) Synthesis

The primary precursors for the synthesis are a D-glucose source and p-toluenesulfonyl hydrazide . The choice of the D-glucose starting material is a critical consideration.

Unprotected D-Glucose : The synthesis can be effectively carried out using unprotected D-glucose. The chemoselectivity of the condensation reaction makes protection of the hydroxyl groups unnecessary for achieving the desired transformation at the anomeric carbon. nih.gov This approach offers the advantage of a shorter synthetic route by avoiding the additional steps of protection and deprotection.

Protected D-Glucose Derivatives : In more complex synthetic schemes or to improve solubility in certain organic solvents, protected forms of glucose can be used. Hydroxyl groups are typically protected as esters (e.g., acetates) or ethers (e.g., benzyls). libretexts.org For example, all hydroxyl groups of D-glucopyranose can be converted to acetate (B1210297) esters by treatment with acetic anhydride. doubtnut.com While not strictly necessary for hydrazone formation itself, using a protected precursor might be relevant in multi-step syntheses where other parts of the molecule are being modified. However, for the direct synthesis of the title compound, unprotected D-glucose is the most common and efficient starting material.

Reaction Conditions and Catalytic Approaches for Optimized Yields

Optimizing reaction conditions is key to maximizing the yield and purity of D-glucose-(toluene-4-sulfonylhydrazone). The condensation is typically influenced by the choice of solvent, the use of a catalyst, temperature, and reaction time.

Solvents : Alcohols such as ethanol (B145695) or methanol (B129727) are commonly employed as solvents. They are effective at dissolving both D-glucose and p-toluenesulfonyl hydrazide and facilitate the precipitation of the final product. Acetic acid can also serve as both a solvent and an acid catalyst.

Catalysis : The formation of hydrazones is often accelerated by acid catalysis. A small amount of a weak acid, such as acetic acid, or a strong acid like hydrochloric acid, can protonate the carbonyl oxygen of the glucose, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine (B178648). nih.gov

Temperature and Reaction Time : The reaction is often carried out by dissolving the reactants in a hot solvent and then allowing the mixture to cool to room temperature. nih.gov The reaction generally proceeds to completion within minutes to a few hours, with the product crystallizing out of the solution upon standing.

The following table outlines representative conditions and their impact on the synthesis, based on general principles of hydrazone formation.

ParameterConditionRationalePotential Outcome
Starting Material Unprotected D-glucoseSimplifies the process by avoiding protection/deprotection steps.High efficiency, fewer steps.
Solvent EthanolGood solubility for reactants; allows product precipitation.Facilitates easy isolation of the pure product.
Catalyst Acetic Acid (catalytic amount)Protonates the carbonyl, increasing reaction rate.Faster reaction time and potentially higher yield.
Temperature Initial heating, then ambientEnsures reactants dissolve, then allows for controlled crystallization.Formation of a well-defined crystalline product.
Reactant Ratio 1:1 StoichiometricEnsures complete conversion without excess reagents to purify.High purity of the isolated product.

Mechanistic Aspects of Hydrazone Formation in D-Glucose Systems

The mechanism for the formation of D-glucose-(toluene-4-sulfonylhydrazone) follows the established pathway for acid-catalyzed imine and hydrazone formation. The process begins with the glucose molecule in its open-chain aldehyde form.

Ring-Chain Tautomerism : D-glucose in solution exists in equilibrium between its cyclic pyranose/furanose hemiacetal forms and the open-chain aldehyde form. Although the concentration of the aldehyde is low, it is the reactive species.

Acid Catalysis (Optional but common) : An acid catalyst protonates the carbonyl oxygen of the aldehyde. This step increases the electrophilicity of the carbonyl carbon, making it more reactive towards the nucleophile.

Nucleophilic Attack : The terminal amino group of toluene-4-sulfonylhydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the glucose aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

Proton Transfer : A proton is transferred from the newly attached nitrogen atom to the oxygen atom of the carbinolamine, converting the hydroxyl group into a better leaving group (water).

Dehydration : The lone pair of electrons on the second nitrogen atom assists in the elimination of a water molecule from the carbinolamine intermediate. This dehydration step is typically the rate-determining step of the reaction.

Final Product Formation : The elimination of water results in the formation of the C=N double bond, yielding the final stable D-glucose-(toluene-4-sulfonylhydrazone) product and regenerating the acid catalyst.

This mechanism underscores the importance of the aldehyde-hemiacetal equilibrium in carbohydrate chemistry and applies standard principles of carbonyl reactivity to this specific synthesis.

Chemical Reactivity and Transformation Pathways of D Glucose Toluene 4 Sulfonylhydrazone

Generation and Reactivity of Carbene and Carbenoid Intermediates from Sulfonylhydrazones

N-sulfonylhydrazones, including D-glucose-(toluene-4-sulfonylhydrazone), are well-established precursors to diazo compounds, which can subsequently decompose to form highly reactive carbene or carbenoid intermediates. This transformation typically occurs under basic conditions, often with heating, and can be facilitated by both transition metals and metal-free protocols. The general mechanism involves the deprotonation of the hydrazone NH group, followed by elimination of the toluenesulfinate anion to generate a diazo species. This diazo intermediate can then lose dinitrogen gas (N₂) to form the carbene.

The Bamford-Stevens reaction describes the decomposition of tosylhydrazones in the presence of a strong base to yield alkenes. organic-chemistry.orgjk-sci.com In protic solvents, the reaction proceeds through a carbocationic intermediate, while in aprotic solvents, a carbene intermediate is formed. jk-sci.com The Shapiro reaction, a related transformation, utilizes two equivalents of an organolithium base to generate a vinyllithium (B1195746) species, which can then be quenched with various electrophiles. organic-chemistry.orgwikipedia.org These classic reactions highlight the general reactivity of tosylhydrazones to form intermediates capable of further transformations.

Transition metals, particularly those of copper, rhodium, and palladium, are widely employed to catalyze the decomposition of diazo compounds derived from N-tosylhydrazones. nih.gov These metals form metal-carbene (or carbenoid) intermediates, which exhibit unique reactivity and selectivity compared to free carbenes. The metal center modulates the reactivity of the carbene, often leading to cleaner reactions and enabling transformations that are difficult to achieve otherwise.

A primary application of these transition metal-catalyzed carbene transformations is in insertion reactions. Metal carbenes can insert into a variety of bonds, including C-H, N-H, O-H, and Si-H bonds, providing a direct method for carbon-carbon and carbon-heteroatom bond formation. nih.gov While specific examples involving D-glucose-(toluene-4-sulfonylhydrazone) are not extensively documented, the general reactivity pattern is well-established for a broad range of N-tosylhydrazones. For instance, rhodium-catalyzed B-H bond insertion reactions of unstabilized diazo compounds generated in situ from N-tosylhydrazones have been reported to proceed with high yields and enantioselectivities. snnu.edu.cn

Table 1: Examples of Transition Metal-Catalyzed Carbene Transformations of N-Tosylhydrazones This table presents data for representative N-tosylhydrazones to illustrate the general reactivity patterns applicable to D-glucose-(toluene-4-sulfonylhydrazone).

N-Tosylhydrazone SubstrateCatalystReactantProduct TypeYield (%)Reference
Acetophenone tosylhydrazoneRh₂(OAc)₄N-MethylindoleC-H Insertion Product95 nih.gov
Cyclohexanone tosylhydrazoneCu(acac)₂CyclohexaneC-H Insertion Product25
Benzaldehyde (B42025) tosylhydrazoneRhodium complexStyreneCyclopropanation ProductHigh wikipedia.org

Metal-Free Carbene Chemistry

The generation and reaction of carbenes from N-tosylhydrazones can also be achieved without the use of transition metal catalysts. researchgate.netresearchgate.net These metal-free methods often rely on thermal or photochemical decomposition of the intermediate diazo compound. Base-mediated decomposition of tosylhydrazones, as seen in the Bamford-Stevens reaction in aprotic solvents, directly yields a carbene intermediate. jk-sci.com

Metal-free carbene transfer reactions offer advantages in terms of cost, toxicity, and simplified purification procedures. researchgate.net For example, metal-free carbene insertion into O-H bonds has been reported. researchgate.net Additionally, photochemical methods, often using visible light, have emerged as a mild and efficient way to generate carbenes from tosylhydrazones for various transformations, including C-H and N-H functionalization and cyclopropanation. nih.gov The application of these metal-free conditions to D-glucose-(toluene-4-sulfonylhydrazone) would likely lead to similar carbene-mediated reactions, with the stereochemistry of the glucose moiety potentially influencing the diastereoselectivity of the products.

Cycloaddition Reactions Utilizing D-Glucose-(Toluene-4-sulfonylhydrazone)

The diazo intermediates generated from D-glucose-(toluene-4-sulfonylhydrazone) can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. This reactivity provides a powerful tool for the synthesis of complex, biologically relevant molecules appended with a glucose unit.

While the well-known copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is a primary route to 1,2,3-triazoles, libretexts.org N-tosylhydrazones offer an alternative pathway. The diazo intermediate derived from the tosylhydrazone can react with nitriles or other dipolarophiles.

More directly, N-tosylhydrazones themselves can be used as precursors for the synthesis of 1,2,4-triazoles. Research has demonstrated the synthesis of 3-(β-D-Glucopyranosyl)-5–substituted 1,2,4-triazoles starting from a protected C-glucose-derived tosylhydrazone. This involves the acylation of a C-glucosyl N¹-tosylformamidrazone, which is derived from the corresponding tosylhydrazone, followed by cyclization. This specific example underscores the utility of sugar-derived tosylhydrazones in the synthesis of complex glycosylated heterocycles.

Pyrazolines are five-membered heterocyclic compounds that can be synthesized through the [3+2] cycloaddition of a diazo compound with an alkene. nih.gov The in situ generation of a diazo species from D-glucose-(toluene-4-sulfonylhydrazone) in the presence of a suitable alkene would be expected to yield a pyrazoline derivative with a C-glycosyl substituent. This reaction can proceed under both thermal and metal-catalyzed conditions. The reaction of N-tosylhydrazones with alkenes, often electron-deficient ones, is a general method for pyrazoline synthesis. For instance, a [2+2+1] cycloaddition of N-tosylhydrazones, tert-butyl nitrite, and alkenes has been developed for the synthesis of isoxazolines, a related class of heterocycles, showcasing the versatility of tosylhydrazones in cycloaddition chemistry. rsc.orgresearchgate.net

Table 2: Representative [3+2] Cycloaddition Reactions of N-Tosylhydrazones This table illustrates the general applicability of N-tosylhydrazones in synthesizing pyrazolines, a reaction pathway expected for D-glucose-(toluene-4-sulfonylhydrazone).

N-Tosylhydrazone SubstrateAlkene SubstrateConditionsProduct TypeYield (%)Reference
Acetophenone tosylhydrazoneMethyl acrylateBase, heatPyrazolineGoodGeneral
Various N-tosylhydrazonesStyrene derivativesCuCl₂, TMEDA, TBNIsoxazoline41-99 nih.gov
Alkyne-tethered tosylhydrazones(intramolecular)Base, heatFused Pyrazole (B372694)High researchgate.net

Cross-Coupling Reactions of N-Tosylhydrazones

In recent years, N-tosylhydrazones have emerged as versatile coupling partners in transition metal-catalyzed cross-coupling reactions, particularly those catalyzed by palladium. rsc.org These reactions typically proceed through the formation of a palladium-carbene intermediate from the tosylhydrazone. This intermediate can then participate in a catalytic cycle to form new carbon-carbon or carbon-heteroatom bonds, often with aryl or vinyl halides. wikipedia.orgrsc.org This methodology provides an alternative to traditional cross-coupling reactions that require stoichiometric organometallic reagents.

A notable example in the context of carbohydrate chemistry is the palladium-catalyzed cross-coupling of 2-iodoglycals with various N-tosylhydrazones. acs.orgacs.orgnih.gov This reaction provides access to 2-C-branched glycoconjugates, which are important structural motifs in natural products and medicinal chemistry. acs.org In this process, the N-tosylhydrazone serves as the source of the carbene, which couples with the palladium-activated glycal. Although this example uses a glycal rather than a saturated sugar derivative like D-glucose, it demonstrates the feasibility of coupling sugar-based substrates with N-tosylhydrazones under palladium catalysis. It is plausible that D-glucose-(toluene-4-sulfonylhydrazone) could similarly act as the carbene source in couplings with various organohalides, leading to the formation of C-glycosidic linkages.

Table 3: Palladium-Catalyzed Cross-Coupling of 2-Iodoglycals with N-Tosylhydrazones This table provides specific examples of cross-coupling reactions involving sugar derivatives and N-tosylhydrazones, illustrating a key reactivity pathway.

2-Iodoglycal SubstrateN-Tosylhydrazone SubstrateCatalyst/LigandBaseSolventYield (%) of 2-C-alkenyl-glycosideReference
Tri-O-acetyl-D-glucalAcetophenone tosylhydrazonePd(OAc)₂ / PPh₃Cs₂CO₃Toluene (B28343)81 acs.org
Tri-O-acetyl-D-glucal4-Methoxyacetophenone tosylhydrazonePd(OAc)₂ / PPh₃Cs₂CO₃Toluene85 acs.org
Tri-O-acetyl-D-glucal2-Naphthaldehyde tosylhydrazonePd(OAc)₂ / PPh₃Cs₂CO₃Toluene75 acs.org
Tri-O-acetyl-D-galactalAcetophenone tosylhydrazonePd(OAc)₂ / PPh₃Cs₂CO₃Toluene78 acs.org

Carbon-Carbon Bond Formation (C–C Coupling)

The generation of a glycosylidene carbene from D-glucose-(toluene-4-sulfonylhydrazone) provides a powerful method for forming new carbon-carbon bonds at the anomeric position, leading to the synthesis of C-glycosides. These reactions are highly valuable as the resulting C-C bond is resistant to enzymatic and chemical hydrolysis compared to the natural O-glycosidic linkage.

Cyclopropanation: The carbene intermediate, generated from the tosylhydrazone, can react with alkenes to form cyclopropane (B1198618) rings. For instance, the reaction of a glycosylidene carbene with olefins such as N-phenylmaleimide or dimethyl fumarate (B1241708) yields the corresponding cyclopropane derivatives. This transformation is typically achieved through photolysis or thermolysis of the sodium salt of the tosylhydrazone. semanticscholar.org

Palladium-Catalyzed Cross-Coupling: A significant advancement in C-C bond formation involves the palladium-catalyzed cross-coupling of N-tosylhydrazones with various partners. wikipedia.org This methodology allows for the synthesis of di- and trisubstituted alkenes by reacting the tosylhydrazone with aryl halides. wikipedia.org The reaction proceeds through the in situ formation of a diazo compound, which then forms a palladium-carbene complex, leading to the coupled product. wikipedia.org This approach represents a powerful alternative to traditional olefination methods for creating complex C-glycosidic structures.

Reaction Type Reagents/Catalysts Product Type Key Intermediate
CyclopropanationAlkene, NaH, Heat or hvC-Glycoside with cyclopropane ringGlycosylidene Carbene
Cross-CouplingAryl Halide, Pd Catalyst, BaseAryl-C-Glycoside (alkene)Palladium-Carbene Complex

Carbon-Heteroatom Bond Formation (C–X Coupling)

The carbene intermediate derived from D-glucose-(toluene-4-sulfonylhydrazone) is also capable of forming bonds with heteroatoms, notably through insertion reactions into O-H, N-H, and S-H bonds. This provides a direct route to various heteroatom-linked glycosides.

O-H Insertion: The glycosylidene carbene can insert into the O-H bond of alcohols and phenols to form O-glycosides. The photolytic or thermolytic decomposition of the sodium salt of a glyconolactone tosylhydrazone in the presence of phenol (B47542) or propan-2-ol has been shown to yield the corresponding anomeric glycosides. semanticscholar.orgresearchgate.net This reaction offers a method for glycosylation under neutral or basic conditions.

N-H and S-H Insertion: While less common, the principle of carbene insertion can be extended to other heteroatoms. Insertion into N-H bonds of amines or S-H bonds of thiols would lead to the formation of N-glycosides and S-glycosides, respectively. These reactions expand the synthetic utility of sugar tosylhydrazones for creating diverse glycoconjugates.

Heteroatom Bond Reactant Product Type
O-HAlcohol / PhenolO-Glycoside
N-HAmineN-Glycoside
S-HThiolS-Glycoside

Olefination Reactions (e.g., Bamford-Stevens Reaction)

The Bamford-Stevens reaction is a classical and highly effective method for converting tosylhydrazones into alkenes. wikipedia.orgorganic-chemistry.org For D-glucose-(toluene-4-sulfonylhydrazone), this reaction provides a pathway to unsaturated sugar derivatives, which are valuable building blocks in organic synthesis. nih.gov

The reaction is initiated by treating the tosylhydrazone with a strong base (e.g., NaH, NaOMe) to generate a diazo intermediate. The fate of this intermediate depends on the solvent system. jk-sci.comchemistnotes.com

In protic solvents (e.g., ethylene (B1197577) glycol): The diazo compound is protonated to form a diazonium ion, which then loses nitrogen gas to generate a carbocation. Subsequent elimination of a proton yields a mixture of alkenes. adichemistry.com

In aprotic solvents (e.g., dioxane): The diazo compound decomposes directly to a carbene, which then undergoes a 1,2-hydride shift to form the alkene. chemistnotes.comadichemistry.com

The reaction on protected keto-sugar tosylhydrazones has been shown to be an efficient method for introducing unsaturation into the sugar ring. For example, treatment of a tosylhydrazone derived from a protected D-xylo-3-ketofuranose with sodium borohydride (B1222165) in the absence of acid led to the formation of a 3,4-unsaturated sugar as the major product. acs.org

Solvent Type Key Intermediate Typical Product
Protic (e.g., glycols)CarbocationMixture of E/Z Alkenes (often more substituted)
Aprotic (e.g., dioxane)CarbenePredominantly Z-Alkene

Rearrangement and Fragmentation Reactions

The intermediates formed during the decomposition of D-glucose-(toluene-4-sulfonylhydrazone), particularly carbocations, are susceptible to rearrangement reactions.

Wagner-Meerwein Rearrangement: When the Bamford-Stevens reaction is conducted in protic solvents, the carbocation intermediate can undergo a Wagner-Meerwein rearrangement. adichemistry.com This involves a 1,2-shift of a hydrogen, alkyl, or aryl group to form a more stable carbocation before elimination occurs. Such rearrangements can lead to the formation of structurally altered or ring-contracted sugar derivatives as side products.

Fragmentation: While fragmentation is extensively studied in the mass spectrometry of carbohydrates, synthetic fragmentation reactions can also be initiated from tosylhydrazone precursors. Under certain conditions, the decomposition of the diazo or carbocation intermediate can lead to cleavage of carbon-carbon bonds within the sugar ring, resulting in smaller, functionalized fragments. For example, studies on glycated peptides show that the sugar moiety can undergo fragmentation through consecutive losses of water and formaldehyde (B43269) under collision-induced dissociation conditions.

Oxidative and Reductive Transformations

The tosylhydrazone group can be completely removed and replaced with two hydrogen atoms through reductive transformations, providing a method for the deoxygenation of the parent carbonyl group.

Reductive Deoxygenation: A key transformation of sugar tosylhydrazones is their reduction to the corresponding methylene (B1212753) group (C=NNHTs → CH₂). This deoxygenation reaction effectively converts the original carbonyl group of the sugar into a CH₂ group, yielding a deoxy sugar. A mild and high-yielding procedure for this transformation involves the use of sodium cyanoborohydride (NaBH₃CN) in the presence of p-toluenesulfonic acid. acs.orgosti.govrsc.org For instance, the tosylhydrazone of 1,2-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose can be reduced to the corresponding 3-deoxy sugar in high yield. acs.org This method is a valuable alternative to harsher reduction conditions like the Wolff-Kishner reaction. chemistrysteps.com

Oxidative Transformations: Information regarding the direct oxidation of the tosylhydrazone group on a glucose scaffold is limited in the context of synthetic transformations. Generally, the sugar backbone itself is susceptible to oxidation. For example, the primary alcohol of D-glucose can be oxidized to a carboxylic acid. However, reactions specifically targeting the oxidation of the C=N bond of the tosylhydrazone moiety for synthetic purposes are not well-documented.

Transformation Reagent Product
ReductionSodium Cyanoborohydride (NaBH₃CN), AcidDeoxy Sugar (CH₂ group)
ReductionSodium Borohydride (NaBH₄)Deoxy Sugar (CH₂ group)

Derivatization Strategies and Functionalization of D Glucose Toluene 4 Sulfonylhydrazone

Functionalization at the Glucose Moiety

The glucose unit, with its multiple hydroxyl groups, presents a rich platform for chemical modification. Strategic functionalization of these groups is crucial for building more complex saccharide structures and for altering the molecule's physical and biological properties.

Selective Hydroxyl Group Modifications

The selective modification of the hydroxyl groups on the glucose ring is a fundamental challenge in carbohydrate chemistry due to their similar reactivity. wiley-vch.de However, established strategies allow for regioselective functionalization through acylation, alkylation, silylation, and sulfonylation. rsc.orgresearchgate.net

The primary hydroxyl group at the C6 position is generally more reactive than the secondary hydroxyls at C2, C3, and C4 due to reduced steric hindrance. researchgate.net This inherent reactivity difference can be exploited for selective modification. Bulky reagents, such as tert-butyldiphenylsilyl (TBDPS) or triphenylmethyl (trityl) chloride, preferentially react at the C6 position. researchgate.net

To achieve selectivity among the secondary hydroxyl groups, more sophisticated methods are required. One common approach involves the use of protecting groups to mask all but the desired hydroxyl group. For instance, a 4,6-O-benzylidene acetal (B89532) can be installed to protect the C4 and C6 hydroxyls, facilitating reactions at C2 and C3. nih.gov Subsequent regioselective acylation or alkylation can then be achieved by forming a copper chelate of the remaining 2,3-diol, which modulates the reactivity of the individual hydroxyl groups. nih.gov Another powerful technique involves the use of organotin intermediates. Reacting a diol with dibutyltin (B87310) oxide forms a stannylene acetal, which can then react with an electrophile with high regioselectivity. wiley-vch.dersc.org

Enzymatic and organocatalytic methods have also emerged as powerful tools for achieving high regioselectivity without the need for extensive protecting group manipulations. rsc.orgresearchgate.net For example, the enzyme subtilisin has been used for the regioselective acylation of various sugars, often targeting the C6 primary hydroxyl group. rsc.org

Table 1: Strategies for Selective Hydroxyl Group Modification on Glucose Derivatives

PositionStrategyReagents/CatalystsOutcome
C6-OH Steric HindranceTriphenylmethyl chloride (TrCl), TBDPSClSelective protection/functionalization of the primary hydroxyl. researchgate.net
C4-OH, C6-OH Cyclic Acetal FormationBenzaldehyde (B42025) dimethyl acetal, CSAProtection of C4 and C6, allowing modification at C2 and C3. nih.gov
C2-OH, C3-OH Chelation ControlCuCl₂, NaH, then acylating/alkylating agentRegioselective functionalization of one hydroxyl over the other. nih.gov
Various Stannylene AcetalBu₂SnO, then electrophileActivation of a specific hydroxyl for selective acylation, alkylation, etc. wiley-vch.dersc.org
Various Enzymatic AcylationSubtilisin, acyl donorHigh regioselectivity, often at the primary C6-OH. rsc.org

Glycosylation and Oligosaccharide Synthesis

D-glucose-(toluene-4-sulfonylhydrazone) serves as a valuable precursor in the synthesis of oligosaccharides and complex carbohydrates. biosynth.com The core principle of oligosaccharide synthesis involves the coupling of a glycosyl donor (a sugar with an activated anomeric carbon) with a glycosyl acceptor (a sugar with a free hydroxyl group). umsl.edu To be used as either a donor or an acceptor, the hydroxyl groups of the D-glucose-(toluene-4-sulfonylhydrazone) must be appropriately protected. nih.gov

For the molecule to act as a glycosyl acceptor , one of its hydroxyl groups must be left unprotected while the others are masked. The selective deprotection strategies discussed in the previous section are critical for preparing such acceptors. The free hydroxyl can then react with a glycosyl donor to form a glycosidic bond.

Conversely, to function as a glycosyl donor , the anomeric carbon (C1) must be converted into a good leaving group. While the existing hydrazone moiety at C1 is not a typical leaving group for glycosylation, the parent D-glucose can be converted into various glycosyl donors (e.g., glycosyl halides, thioglycosides, or trichloroacetimidates) before the formation of the sulfonylhydrazone at a different position, or the sulfonylhydrazone itself could potentially be transformed into a reactive species for glycosylation under specific conditions. More commonly, derivatives of D-glucose are prepared as donors, and after glycosylation, the resulting product could be converted to a sulfonylhydrazone if desired. The stereochemical outcome of the glycosylation reaction is highly dependent on the nature of the protecting groups, the leaving group, the promoter, and the reaction conditions. nih.govnih.gov

The synthesis of complex oligosaccharides often involves a block synthesis strategy, where smaller oligosaccharide fragments are first synthesized and then coupled together. nih.gov For example, a trisaccharide donor can be condensed with a trisaccharide acceptor to form a hexasaccharide. nih.gov This approach requires precise control over protecting group manipulations to ensure that the correct hydroxyl groups are available for coupling at each step.

Functionalization at the Sulfonylhydrazone Moiety

The sulfonylhydrazone group offers additional sites for chemical modification, distinct from the glucose core. These modifications can alter the electronic properties of the molecule or be used to attach other chemical entities.

Modification of the Toluene (B28343) Sulfonyl Group

The toluenesulfonyl (tosyl) group is a stable and well-characterized functional group. svkm-iop.ac.in While modifications to this group on the intact D-glucose-(toluene-4-sulfonylhydrazone) molecule are not widely reported, the synthesis can be adapted to introduce variations. The standard synthesis involves the reaction of p-toluenesulfonyl chloride with hydrazine (B178648) to form p-toluenesulfonyl hydrazide, which is then condensed with D-glucose. wikipedia.orgorgsyn.org

Introduction of Diverse Chemical Scaffolds

The sulfonylhydrazone linkage is formed by the condensation of a sulfonyl hydrazide with an aldehyde or ketone. wikipedia.orgnih.gov This reaction is versatile and allows for the introduction of a wide range of chemical structures. While the title compound is derived from D-glucose, the same synthetic principle can be applied to other sugars and their derivatives, effectively attaching the toluenesulfonylhydrazone scaffold to various carbohydrate backbones. ekb.egresearchgate.net

Moreover, the hydrazone itself can act as a nucleophile in certain reactions, such as in Mitsunobu or palladium-catalyzed coupling reactions, allowing for N-alkylation or N-arylation. organic-chemistry.org This provides a pathway to link the sulfonylhydrazone nitrogen atoms to other molecular frameworks, creating more complex conjugates. The synthesis of various glycosyl hydrazine and hydrazone derivatives has been explored, demonstrating that attaching sugar moieties can significantly modulate the biological activity of the parent hydrazone structure. nih.gov This highlights the potential of using the sulfonylhydrazone as a linker to conjugate glucose with other pharmacophores or functional groups.

Design and Synthesis of Conformationally Restricted Derivatives

Controlling the three-dimensional shape of carbohydrate molecules is crucial for studying their interactions with biological systems. The synthesis of conformationally restricted derivatives of D-glucose-(toluene-4-sulfonylhydrazone) can be achieved by introducing covalent linkages that lock the pyranose ring or its substituents in a specific arrangement.

A common strategy to restrict the conformation of a glucose unit is to form cyclic acetals or ketals between adjacent hydroxyl groups. For example, reacting the C4 and C6 hydroxyls with benzaldehyde forms a rigid benzylidene acetal, which significantly limits the conformational flexibility of that part of the molecule. nih.gov Similarly, an isopropylidene acetal can be formed across cis-diols, such as C1 and C2 or C2 and C3 in certain sugar isomers, though less common for the typical chair conformation of glucose. wiley-vch.de

Advanced Spectroscopic and Structural Elucidation of D Glucose Toluene 4 Sulfonylhydrazone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For D-glucose-(toluene-4-sulfonylhydrazone), a combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton and carbon signals and to confirm the connectivity within the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR, ¹⁹F NMR)

The ¹H NMR spectrum of D-glucose-(toluene-4-sulfonylhydrazone) provides crucial information about the number and types of protons present in the molecule. The spectrum is expected to show distinct signals for the protons of the glucose moiety, the tosyl group, and the hydrazone linker. The chemical shifts (δ) of the protons on the glucose backbone are typically observed in the range of 3.0 to 5.5 ppm. The anomeric proton (H-1) of the glucose unit is of particular diagnostic importance. The protons of the aromatic ring of the toluene (B28343) group typically appear in the downfield region, around 7.0-8.0 ppm, while the methyl protons of the toluene group will present as a singlet around 2.4 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in D-glucose-(toluene-4-sulfonylhydrazone) will give a distinct signal. The carbons of the glucose unit resonate in the range of 60-100 ppm, with the anomeric carbon (C-1) appearing at the lower field end of this range. The aromatic carbons of the tosyl group are found further downfield, typically between 120 and 145 ppm, and the methyl carbon of the toluene group will be observed at approximately 21 ppm.

While not directly applicable to the parent compound, ¹⁹F NMR would be an invaluable tool for the characterization of fluorinated derivatives of D-glucose-(toluene-4-sulfonylhydrazone). The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing a clear indication of the position and number of fluorine substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for D-glucose-(toluene-4-sulfonylhydrazone)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Glucose H-1~5.0 - 5.5~90 - 100
Glucose H-2 to H-6~3.0 - 4.5~60 - 80
Tosyl Aromatic H~7.2 - 7.8~125 - 145
Tosyl Methyl H~2.4~21
Hydrazone N-HVariable-

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) experiments reveal proton-proton (¹H-¹H) couplings, allowing for the tracing of the proton network within the glucose moiety. For instance, the correlation of the anomeric proton (H-1) with H-2 can be unambiguously identified.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum represents a C-H bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of D-glucose-(toluene-4-sulfonylhydrazone) will exhibit characteristic absorption bands corresponding to the various functional groups in its structure.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the multiple hydroxyl groups in the glucose moiety. The C-H stretching vibrations of the aliphatic and aromatic parts of the molecule are expected to appear around 2850-3100 cm⁻¹. The presence of the aromatic ring from the toluene group will be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

The sulfonyl group (S=O) of the tosyl moiety gives rise to strong, characteristic absorption bands, typically in the ranges of 1300-1350 cm⁻¹ (asymmetric stretching) and 1150-1170 cm⁻¹ (symmetric stretching). The C-N stretching of the hydrazone linkage may be observed in the 1180-1360 cm⁻¹ region, and the C=N stretching vibration is expected around 1620-1680 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for D-glucose-(toluene-4-sulfonylhydrazone)

Functional Group Characteristic Absorption (cm⁻¹)
O-H (hydroxyl)3200 - 3600 (broad)
C-H (aliphatic/aromatic)2850 - 3100
C=N (hydrazone)1620 - 1680
C=C (aromatic)1450 - 1600
S=O (sulfonyl)1300 - 1350 and 1150 - 1170 (strong)
C-O (alcohol)1000 - 1200

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For D-glucose-(toluene-4-sulfonylhydrazone), techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to generate ions for analysis.

The high-resolution mass spectrum (HRMS) will provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum can provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the glycosidic bond, loss of the tosyl group, and fragmentation of the glucose ring. The observation of a fragment corresponding to the tosyl cation (m/z 155) and the protonated p-toluenesulfonamide (B41071) (m/z 172) would be strong evidence for the presence of the tosylhydrazone moiety.

X-ray Crystallography for Solid-State Structural Determination

When a suitable single crystal of D-glucose-(toluene-4-sulfonylhydrazone) can be obtained, X-ray crystallography provides the most definitive three-dimensional structural information in the solid state. This technique can determine the precise bond lengths, bond angles, and torsion angles of the molecule, confirming its absolute configuration and conformation.

The crystal structure would reveal the conformation of the pyranose ring (e.g., chair or boat), the orientation of the hydroxyl groups, and the geometry of the tosylhydrazone moiety. Furthermore, the analysis of the crystal packing can provide insights into the intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl groups and the sulfonyl oxygen atoms, which govern the solid-state properties of the compound.

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for the purification and analysis of D-glucose-(toluene-4-sulfonylhydrazone) and its derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be employed for the separation and purity assessment of the compound. The retention time of the compound is a characteristic property under specific chromatographic conditions. Detection can be achieved using a UV detector, as the aromatic tosyl group provides a strong chromophore. The development of a robust HPLC method is also crucial for monitoring the progress of reactions involving this compound and for its preparative purification.

Table 3: Illustrative HPLC Parameters for the Analysis of D-glucose-(toluene-4-sulfonylhydrazone)

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. D-glucose-(toluene-4-sulfonylhydrazone), in its native form, is not amenable to GC analysis due to the numerous polar hydroxyl groups on the glucose ring, which make it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Therefore, derivatization is a mandatory step to increase the compound's volatility.

The most common derivatization technique for carbohydrates and other polar compounds for GC-MS analysis is silylation . cabidigitallibrary.orgresearchgate.net This process involves the replacement of the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a suitable solvent like pyridine (B92270) are typically employed for this purpose. researchgate.net

Upon silylation, the resulting per-O-trimethylsilyl ether of D-glucose-(toluene-4-sulfonylhydrazone) becomes sufficiently volatile and thermally stable for GC-MS analysis. The GC-MS analysis would provide a chromatogram with peaks corresponding to the derivatized compound, and the mass spectrometer would generate a mass spectrum that can be used for structural elucidation and confirmation.

The mass spectrum of the derivatized D-glucose-(toluene-4-sulfonylhydrazone) would be expected to show characteristic fragmentation patterns. The molecular ion peak may or may not be observed, as is common for silylated carbohydrates. cabidigitallibrary.org However, fragment ions resulting from the cleavage of the glycosidic bond, the loss of TMS groups, and fragmentation of the toluene-sulfonylhydrazone moiety would be expected. Key fragment ions would likely include those corresponding to the silylated glucose oxonium ions and fragments of the toluene-4-sulfonylhydrazone group.

Hypothetical GC-MS Data for Silylated D-glucose-(toluene-4-sulfonylhydrazone):

ParameterValue
Column 5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 280 °C
Oven Program 150 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 10 min
Carrier Gas Helium (1 mL/min)
MS Ionization Electron Ionization (EI) at 70 eV
Hypothetical Retention Time ~ 25 minutes
Expected m/z Fragments Characteristic ions for silylated glucose and tosylhydrazone fragments

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar and non-volatile compounds, making it a more direct approach for the analysis of D-glucose-(toluene-4-sulfonylhydrazone) compared to GC-MS. However, a significant challenge for the HPLC analysis of this compound is its detection. The glucose moiety lacks a strong chromophore, which is necessary for detection by a standard UV-Vis detector. nih.govthermofisher.com While the toluene-4-sulfonyl group does absorb UV light, its response may not be sufficient for sensitive analysis, especially at low concentrations.

To overcome this limitation, derivatization can again be employed to introduce a chromophore or fluorophore into the molecule, enhancing its detectability. Alternatively, a detector that does not rely on UV absorbance, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), could be used. researchgate.net However, these detectors are often less sensitive and not compatible with gradient elution.

For a reversed-phase HPLC method, a C18 column is a common choice. The mobile phase would typically consist of a mixture of water or a buffer and an organic solvent like acetonitrile or methanol. The separation would be based on the partitioning of the analyte between the stationary phase and the mobile phase.

Hypothetical HPLC Parameters for D-glucose-(toluene-4-sulfonylhydrazone):

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
0-20 min: 10-50% B
20-25 min: 50-90% B
25-30 min: 90-10% B
Flow Rate 1.0 mL/min
Detector UV at 228 nm (due to the tosyl group)
Hypothetical Retention Time ~ 15 minutes

Derivatization Methods for Chromatographic Analysis

As highlighted in the previous sections, derivatization is a critical step for the successful chromatographic analysis of D-glucose-(toluene-4-sulfonylhydrazone). The choice of derivatization method depends on the analytical technique being used (GC or HPLC) and the desired outcome (increased volatility or enhanced detection).

For GC-MS Analysis:

Silylation: This is the most prevalent method for making carbohydrates volatile. nih.gov The hydroxyl groups of the glucose moiety are converted to trimethylsilyl ethers. This not only increases volatility but also the thermal stability of the molecule. cabidigitallibrary.org

Acetylation: This involves the conversion of hydroxyl groups to acetate (B1210297) esters using reagents like acetic anhydride. While effective, silylation is often preferred due to milder reaction conditions.

Methylation: This method converts hydroxyl groups to methyl ethers. It is a robust derivatization but can be more complex to perform than silylation.

For HPLC Analysis:

Pre-column Derivatization with UV-Absorbing or Fluorescent Tags: To enhance the sensitivity of UV or fluorescence detection, a chromophoric or fluorophoric tag can be attached to the molecule. For a compound like D-glucose-(toluene-4-sulfonylhydrazone), this would likely involve reacting the hydroxyl groups of the glucose moiety. Common derivatizing agents include:

p-Aminobenzoic acid ethyl ester (ABEE): Reacts with reducing sugars to form a derivative with strong UV absorbance. nih.gov

1-phenyl-3-methyl-5-pyrazolone (PMP): A widely used reagent for the derivatization of carbohydrates for HPLC-UV analysis. clemson.educore.ac.uk

Dansyl chloride: Reacts with hydroxyl groups to produce highly fluorescent derivatives.

The selection of the appropriate derivatization reagent and method is crucial and depends on the specific analytical requirements, such as the desired sensitivity and the nature of the sample matrix.

Computational Chemistry and Theoretical Investigations of D Glucose Toluene 4 Sulfonylhydrazone

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. For D-glucose-(toluene-4-sulfonylhydrazone), DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a detailed understanding of its fundamental properties. researchgate.netdntb.gov.ua

These calculations can determine the optimized molecular geometry, identifying the most stable three-dimensional arrangement of atoms. Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. davidpublisher.com A smaller gap suggests higher reactivity.

Furthermore, DFT allows for the calculation of the electrostatic potential surface, which reveals the charge distribution and identifies electrophilic and nucleophilic sites within the molecule. mdpi.com For D-glucose-(toluene-4-sulfonylhydrazone), the oxygen atoms of the hydroxyl and sulfonyl groups, along with the nitrogen atoms of the hydrazone moiety, are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the hydroxyl groups and the sulfonamide N-H are regions of positive potential (electrophilic).

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical values expected from a DFT (B3LYP/6-31G(d)) calculation for a molecule with the structural features of D-glucose-(toluene-4-sulfonylhydrazone), based on studies of similar compounds. davidpublisher.com

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and stability.
Dipole Moment5.8 DMeasures the overall polarity of the molecule.
Total Energy-1245 HaThe total electronic energy of the molecule in its optimized geometry.

Molecular Dynamics Simulations for Conformational Analysis in Solution

While DFT provides insights into the static, gas-phase structure, Molecular Dynamics (MD) simulations are employed to explore the conformational dynamics of a molecule in a solvent environment, such as water. researchgate.netrsc.org MD simulations model the movements of atoms over time by solving Newton's equations of motion, using a force field (e.g., GROMOS, CHARMM) to describe the interatomic forces. nih.gov

For D-glucose-(toluene-4-sulfonylhydrazone) in an aqueous solution, MD simulations can reveal the flexibility of the glucose ring and the rotational freedom around the various single bonds. The glucose moiety is known to exist primarily in a 4C1 chair conformation, but other conformations like boats and skew-boats can be explored. acs.org The simulations can also track the conformational preferences of the hydroxymethyl group (-CH2OH) and the dihedral angles defining the orientation of the tosylhydrazone substituent relative to the sugar ring. nih.govnih.gov

The primary driving forces that dictate conformational preferences in glucose-based molecules include steric constraints, the exo-anomeric effect, and intramolecular hydrogen bonding. researchgate.netnih.gov MD simulations can quantify the relative populations of different conformers and estimate the timescales for transitions between them, providing a dynamic picture of the molecule's behavior in solution. nih.gov

Table 2: Key Dihedral Angles for Conformational Analysis This table outlines the critical dihedral angles that would be monitored in an MD simulation to characterize the conformation of D-glucose-(toluene-4-sulfonylhydrazone).

Dihedral AngleAtoms InvolvedDescription
ωO5-C5-C6-O6Orientation of the hydroxymethyl group.
φC2-C1-N=NRotation around the C1-N bond.
ψC1-N-N-SRotation around the N-N bond.
θN-N-S-C(tosyl)Rotation around the N-S bond.

Reaction Pathway and Transition State Analysis

N-tosylhydrazones are versatile intermediates in organic synthesis, known to decompose in the presence of a base to form diazo compounds, which can then lose nitrogen gas to generate carbenes. acs.orgillinois.eduwikipedia.org Computational chemistry is instrumental in mapping the reaction pathways for these transformations. By calculating the potential energy surface, researchers can identify intermediates and, crucially, the transition states that connect them. nih.gov

A theoretical investigation into the decomposition of D-glucose-(toluene-4-sulfonylhydrazone) would likely start with its deprotonation at the sulfonamide nitrogen. The subsequent elimination of the toluenesulfinate anion leads to the formation of a diazo-glucose intermediate. This step involves a significant electronic rearrangement, which can be modeled to find the transition state structure and its associated activation energy. nih.gov The final step is the extrusion of N2 to form a glucose-derived carbene.

Transition state theory allows for the calculation of reaction rates from the computed activation energies. The geometry of a transition state reveals the precise arrangement of atoms at the peak of the energy barrier, showing which bonds are breaking and which are forming. nih.govnih.govresearchgate.net For instance, in the elimination step, the transition state would feature a partially broken N-S bond and a partially formed N=N triple bond.

Table 3: Hypothetical Reaction Pathway and Activation Energies This table provides an example of the steps and estimated activation energies (Ea) for the base-mediated decomposition of a tosylhydrazone, as would be determined by computational analysis.

StepReactionDescriptionEstimated Ea (kcal/mol)
1DeprotonationRemoval of the N-H proton by a base.Low
2EliminationFormation of the diazo intermediate and toluenesulfinate.15 - 25
3N2 ExtrusionLoss of dinitrogen to form a carbene.5 - 15

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Intermolecular interactions govern the solid-state packing of molecules in crystals and their interactions in solution. D-glucose-(toluene-4-sulfonylhydrazone) possesses numerous sites for hydrogen bonding: the five hydroxyl groups of the glucose unit and the N-H group of the sulfonamide can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and sulfonyl groups, and the nitrogen atoms, can act as acceptors. wikipedia.orglibretexts.org These interactions are expected to play a dominant role in the molecule's crystal structure and solubility. nih.govnih.gov Quantum chemical calculations can be used to determine the geometry and energy of these hydrogen bonds. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netcrystalexplorer.net The Hirshfeld surface of a molecule is defined by the regions where its contribution to the total electron density is greater than that of all other molecules. crystalexplorer.net By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts. nih.govnih.gov

Table 4: Predicted Contributions to the Hirshfeld Surface This table shows an illustrative breakdown of intermolecular contacts for a molecule rich in hydrogen bond donors and acceptors, based on published analyses of similar compounds. nih.govnih.gov

Contact TypePercentage ContributionDescription
O···H / H···O45 - 55%Primarily represents strong N-H···O and O-H···O hydrogen bonds.
H···H30 - 40%Represents van der Waals contacts between hydrogen atoms.
C···H / H···C5 - 10%Represents weaker C-H···π or van der Waals interactions.
N···H / H···N1 - 5%Represents N-H···N hydrogen bonds or other weak contacts.
Other (S···O, C···C, etc.)< 5%Other minor van der Waals or electrostatic interactions.

Applications in Advanced Organic Synthesis and Materials Science

D-Glucose-(Toluene-4-sulfonylhydrazone) as a Versatile Building Block

D-glucose-(toluene-4-sulfonylhydrazone) has emerged as a multifaceted building block in organic synthesis, prized for its unique combination of a carbohydrate scaffold and a reactive tosylhydrazone functionality. biosynth.com This structure allows for its participation in a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules. The glucose moiety provides a chiral, polyhydroxylated framework, while the tosylhydrazone group can be converted into other functional groups or used directly in coupling and cycloaddition reactions. wikipedia.org

Synthesis of Complex Carbohydrates and Glycoconjugates

The chemical synthesis of complex carbohydrates and glycoconjugates is essential for advancing our understanding of their biological roles. D-glucose-(toluene-4-sulfonylhydrazone) serves as a valuable precursor in this field, particularly in glycosylation reactions. biosynth.com Glycosylation is a critical process for forming the glycosidic bonds that link monosaccharides into larger oligosaccharides and connect sugars to proteins and lipids. diva-portal.orgnih.gov

The tosylhydrazone functionality can be chemically transformed to generate glycosyl donors, which are key components in the construction of these complex biomolecules. researchgate.netresearchgate.net The inherent stereochemistry of the D-glucose backbone provides a foundational element for building stereochemically defined oligosaccharides. The general strategy involves the conversion of the tosylhydrazone into a reactive intermediate that can then be coupled with a glycosyl acceptor (another sugar molecule with a free hydroxyl group) to form a new glycosidic linkage. This process can be repeated to build up complex oligosaccharide chains. diva-portal.orgumsl.edu

Table 1: Key Transformations in Oligosaccharide Synthesis

TransformationReagents and ConditionsProduct
GlycosylationGlycosyl donor, Glycosyl acceptor, PromoterOligosaccharide
Protecting group manipulationVariousProtected/Deprotected carbohydrate
Functional group interconversionVariousModified carbohydrate

Development of New Synthetic Reagents and Catalysts

The unique structural features of D-glucose-(toluene-4-sulfonylhydrazone) make it an attractive starting material for the development of novel synthetic reagents and catalysts. The carbohydrate framework can serve as a chiral scaffold, influencing the stereochemical outcome of chemical reactions. nih.gov While specific catalysts derived directly from D-glucose-(toluene-4-sulfonylhydrazone) are not yet widely reported, the principles of carbohydrate-based catalyst design suggest its potential. mdpi.com For example, the tosylhydrazone group could be modified to incorporate catalytically active moieties, or the entire molecule could act as a chiral ligand for metal-catalyzed transformations.

The tosylhydrazone itself is a precursor to diazo compounds, which are highly reactive species used in a variety of synthetic transformations, including cyclopropanations and C-H insertion reactions. wikipedia.org By anchoring this functionality to a glucose scaffold, there is potential to develop reagents that can perform these transformations with a degree of stereocontrol dictated by the sugar backbone.

Construction of Complex Heterocyclic Systems

Tosylhydrazones are well-established precursors for the synthesis of various heterocyclic compounds, particularly pyrazoles and thiadiazines. rsc.orgorganic-chemistry.orgnih.govmdpi.comorganic-chemistry.orgnih.govmdpi.comekb.egekb.eg The reactivity of the tosylhydrazone group in D-glucose-(toluene-4-sulfonylhydrazone) allows for its participation in cycloaddition reactions to form these important classes of heterocycles.

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are often synthesized from tosylhydrazones through 1,3-dipolar cycloaddition reactions. nih.govorganic-chemistry.orgnih.gov In this process, the tosylhydrazone is converted in situ into a diazo compound, which then acts as a 1,3-dipole and reacts with a suitable dipolarophile, such as an alkyne or an alkene, to form the pyrazole (B372694) ring. organic-chemistry.org The use of a glucose-derived tosylhydrazone introduces the chiral sugar moiety into the final pyrazole structure, leading to the formation of novel glyco-hybrid molecules.

Thiadiazines are six-membered heterocyclic compounds containing nitrogen and sulfur atoms. Their synthesis can also be achieved using tosylhydrazones as starting materials. organic-chemistry.orgmdpi.comekb.egekb.eg These syntheses often involve the reaction of the tosylhydrazone with sulfur-containing reagents, leading to cyclization and the formation of the thiadiazine ring system. The incorporation of the D-glucose unit can influence the biological activity and physical properties of the resulting thiadiazine derivatives.

Table 2: Heterocyclic Systems from Tosylhydrazones

HeterocycleGeneral Synthetic ApproachKey Intermediate
Pyrazole1,3-dipolar cycloadditionDiazo compound
ThiadiazineCyclization with sulfur reagentsTosylhydrazone

Contribution to Click Chemistry Methodologies

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. biosynth.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. D-glucose-(toluene-4-sulfonylhydrazone) has been identified as a participant in click chemistry methodologies. biosynth.com

The contribution of D-glucose-(toluene-4-sulfonylhydrazone) to this area can be envisioned in several ways. The tosylhydrazone can be converted into a terminal alkyne or an azide (B81097), which are the key functional groups for the CuAAC reaction. This allows the glucose moiety to be "clicked" onto other molecules that have a complementary azide or alkyne group. This is a powerful strategy for the synthesis of glycoconjugates and other complex molecules where the sugar unit is to be introduced in a late-stage, efficient manner.

Role in Multi-Component Reaction Design

Multi-component reactions (MCRs) are processes in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. rsc.orgresearchgate.net The Passerini and Ugi reactions are prominent examples of MCRs. researchgate.netwikipedia.orgrsc.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgyoutube.com D-glucose-(toluene-4-sulfonylhydrazone) can be a valuable component in the design of MCRs due to its ability to serve as a precursor to a sugar-derived aldehyde or ketone. rsc.orgresearchgate.net

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. wikipedia.orgorganic-chemistry.orgyoutube.com The Ugi reaction is a four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.orgnih.gov By hydrolyzing the tosylhydrazone group of D-glucose-(toluene-4-sulfonylhydrazone) back to the aldehyde, the resulting glucose molecule can be used as the carbonyl component in these reactions. wikipedia.org This allows for the one-pot synthesis of complex, peptidomimetic structures that are decorated with a glucose moiety. researchgate.netnih.govresearchgate.net

Table 3: Multi-Component Reactions with Potential for Glucose Derivatives

ReactionComponentsProduct
PasseriniAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy amide
UgiAldehyde/Ketone, Amine, Carboxylic Acid, IsocyanideBis-amide

Potential in Polymer and Supramolecular Chemistry

The well-defined structure and multivalency of carbohydrates make them attractive building blocks for polymer and supramolecular chemistry. nih.govnih.govresearchgate.net D-glucose-(toluene-4-sulfonylhydrazone), with its reactive handle, has potential applications in these fields.

In polymer chemistry, the tosylhydrazone functionality could be used to initiate polymerization or to functionalize pre-formed polymers. For example, it could be converted to a diazo species to initiate ring-opening polymerization of cyclic monomers. Alternatively, the glucose derivative could be attached to a polymer backbone to create glycopolymers, which have applications in drug delivery and as biomaterials. nih.gov

In supramolecular chemistry, the glucose moiety can participate in non-covalent interactions, such as hydrogen bonding, to drive the self-assembly of larger architectures. researchgate.net The tosylhydrazone group provides a site for covalent modification, allowing for the synthesis of complex amphiphilic molecules that can self-assemble into micelles, vesicles, or other nanostructures in solution. The development of carbohydrate-based macrocycles for ion recognition and catalysis also highlights the potential of modified sugars in creating functional supramolecular systems. nih.gov

Biochemical Interactions: Mechanistic Chemical Studies Strictly Excluding Clinical Context

Investigation of Enzyme Inhibition Mechanisms at a Chemical Level

The unique structure of D-glucose-(toluene-4-sulfonylhydrazone) makes it a candidate for interacting with the active or allosteric sites of various enzymes. The glucose portion can target the binding sites of glucose-recognizing enzymes, while the tosylhydrazone moiety can engage in a range of non-covalent interactions.

Glycogen (B147801) phosphorylase (GP) is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. Its inhibition is a therapeutic target for managing blood glucose levels. Glucose and its analogues are known to be allosteric inhibitors of GP, binding to the catalytic site and stabilizing the inactive T-state of the enzyme.

The D-glucose moiety of D-glucose-(toluene-4-sulfonylhydrazone) is expected to guide the molecule to the catalytic site of glycogen phosphorylase. This site has a high affinity for glucose and similar structures. Once bound, the tosylhydrazone tail can form additional interactions within the active site, potentially enhancing the inhibitory effect compared to glucose alone. The toluene (B28343) group can establish hydrophobic interactions with nonpolar residues in the enzyme's active site, while the sulfonylhydrazone group can form hydrogen bonds with polar amino acid residues. This multi-point interaction could lead to a potent stabilization of the inactive conformation of the enzyme, thereby inhibiting its catalytic activity.

While direct kinetic data for D-glucose-(toluene-4-sulfonylhydrazone) is not extensively available, studies on similar glucose analogues provide insight into the potential mechanism. For instance, N-(β-D-glucopyranosyl)-arylimidazole-carboxamides have been shown to be low micromolar inhibitors of rabbit muscle GPb, with inhibition constants (Ki) in the range of 3–4 µM. mdpi.com These compounds also bind to the catalytic site, with the aromatic extensions forming favorable interactions in the β-cavity of the site. mdpi.com

Compound ClassEnzyme TargetInhibition MechanismKey Interactions
Glucose AnaloguesGlycogen Phosphorylase (GP)Allosteric inhibition by binding to the catalytic site and stabilizing the inactive T-state.Hydrogen bonding of the glucose moiety; hydrophobic and polar interactions of the aglycone part in the active site cavities.
Dihydropyridine DerivativesGlycogen Phosphorylase aAllosteric inhibition and promotion of dephosphorylation to the less active GPb form.Interaction with allosteric sites leading to conformational changes that favor inactivation. nih.gov

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft.

The mechanism by which D-glucose-(toluene-4-sulfonylhydrazone) might inhibit cholinesterases would likely involve its interaction with the active site of the enzyme. The active site of AChE contains a catalytic triad (B1167595) and a peripheral anionic site (PAS). The tosylhydrazone portion of the molecule could potentially interact with the catalytic gorge of the enzyme. The aromatic toluene ring could form π-π stacking interactions with aromatic residues like tryptophan and tyrosine in the active site. The sulfonylhydrazone group could act as a hydrogen bond donor and acceptor, interacting with amino acid residues in the catalytic triad. While specific studies on D-glucose-(toluene-4-sulfonylhydrazone) are scarce, the general mechanism for reversible inhibitors involves blocking the entry of acetylcholine to the active site or preventing the hydrolysis of the neurotransmitter.

Interaction with Biomolecules (e.g., DNA, Proteins) through Chemical Bonding or Non-Covalent Interactions

The chemical structure of D-glucose-(toluene-4-sulfonylhydrazone) allows for various non-covalent interactions with biomolecules like proteins and DNA. The glucose moiety can form multiple hydrogen bonds through its hydroxyl groups. The aromatic toluene ring can participate in hydrophobic and π-stacking interactions. The sulfonylhydrazone linker provides both hydrogen bond donor and acceptor capabilities.

Studies on the interaction of sugar chains with DNA have shown that α-1,4-glucopyranose chains can interact with the minor groove of DNA, primarily through hydrophobic interactions. nih.gov While D-glucose-(toluene-4-sulfonylhydrazone) is a monosaccharide derivative, the principles of sugar-DNA recognition may apply. The glucose part could guide the molecule to the DNA surface, and the tosyl group could then intercalate or bind to the grooves of the DNA helix. These interactions are typically non-covalent and involve a combination of van der Waals forces, hydrogen bonds, and hydrophobic effects.

Interaction with proteins would be governed by the same principles. The compound could bind to surface pockets or active sites of proteins, driven by a combination of hydrogen bonding from the glucose hydroxyls and the sulfonylhydrazone group, and hydrophobic interactions from the toluene ring.

Mechanistic Studies of Antimicrobial Activity

Hydrazone derivatives are a well-known class of compounds with a wide range of biological activities, including antimicrobial effects. The antimicrobial mechanism of hydrazones is often attributed to their ability to form coordination complexes with metal ions that are essential for microbial growth, or to their interaction with key microbial enzymes.

The antimicrobial activity of D-glucose-(toluene-4-sulfonylhydrazone) can be postulated to arise from several mechanisms. The lipophilicity of the molecule, enhanced by the toluene group, could facilitate its transport across the microbial cell membrane. Once inside the cell, the compound could interfere with various cellular processes.

One potential mechanism is the inhibition of microbial enzymes. The tosylhydrazone moiety can chelate with metal ions present in the active sites of metalloenzymes, thereby inactivating them. Another possibility is the interference with microbial DNA replication or protein synthesis. As discussed, the compound has the potential to bind to DNA, which could disrupt these fundamental cellular processes.

Studies on other sulfonyl hydrazones have shown that their antimicrobial activity is dependent on the nature of the substituents on the aromatic ring. For example, 2,4,6-trimethylbenzenesulfonyl hydrazones have demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 7.81 to 15.62 µg/mL for the most active compounds. mdpi.com The mechanism is thought to involve disruption of the bacterial cell wall or membrane, or inhibition of essential enzymes.

The glucose moiety in D-glucose-(toluene-4-sulfonylhydrazone) could also play a role in its antimicrobial activity. Some microorganisms have specific glucose transporters on their cell surface. The glucose part of the molecule could be recognized by these transporters, facilitating the entry of the compound into the microbial cell, a "Trojan horse" mechanism.

Compound ClassTarget OrganismsPotential Mechanism of Action
Sulfonyl HydrazonesGram-positive bacteriaDisruption of cell wall/membrane; inhibition of essential enzymes. mdpi.com
Sugar HydrazonesBacteria and FungiChelation of essential metal ions; interaction with microbial enzymes and DNA.
D-glucose DerivativesVarious bacteria and fungiFacilitated uptake through glucose transporters; disruption of cellular processes.

Future Research Directions and Emerging Perspectives for D Glucose Toluene 4 Sulfonylhydrazone

Development of Novel Green Synthesis Approaches

The traditional synthesis of hydrazones often involves refluxing in organic solvents for extended periods, which carries a significant environmental burden. The future of D-glucose-(toluene-4-sulfonylhydrazone) synthesis lies in the adoption of green chemistry principles to minimize waste, reduce energy consumption, and eliminate hazardous solvents.

Emerging research has demonstrated the feasibility of solvent-free and alternative energy-input methods for the synthesis of hydrazones and their derivatives. researchgate.netdiscoveryjournals.orgdiscoveryjournals.orgexcelpublication.com Mechanochemistry, utilizing techniques such as ball-milling or grinding, has shown remarkable efficiency in producing tosylhydrazones and other hydrazone derivatives without the need for any solvent. discoveryjournals.orgnih.gov These reactions can proceed to completion in minutes at room temperature, offering a significant improvement in efficiency and sustainability over traditional methods. excelpublication.com Another promising avenue is the use of microwave-assisted synthesis. smolecule.comresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid and uniform heating. smolecule.com The application of these green methodologies to the synthesis of D-glucose-(toluene-4-sulfonylhydrazone) from D-glucose and toluene-4-sulfonylhydrazide is a critical next step.

Future investigations should focus on optimizing these solvent-free conditions. Research could explore the use of catalytic amounts of benign reagents, such as solid-supported acids or ionic liquids, to further enhance reaction rates and yields under mechanochemical or microwave conditions. researchgate.net The development of aqueous-based synthetic routes also represents a significant green advancement, aligning with the principles of sustainable chemistry. dokumen.pub

Table 1: Comparison of Synthesis Methods for Hydrazones

MethodTypical SolventEnergy InputReaction TimeKey Advantages
Conventional Ethanol (B145695), Toluene (B28343)Thermal (Reflux)Hours to DaysWell-established
Microwave-Assisted Minimal or No SolventMicrowavesMinutesRapid, High Yields smolecule.com
Mechanochemical Solvent-FreeMechanical GrindingMinutesEnvironmentally Benign excelpublication.comnih.gov
Ultrasound-Assisted VariousSonicationVariesEnhanced Reaction Rates dokumen.pubresearchgate.net

Exploration of Uncharted Reactivity and Selectivity

The reactivity of tosylhydrazones is rich and varied, yet for D-glucose-(toluene-4-sulfonylhydrazone), it remains largely centered on established transformations. A significant area for future research is the exploration of uncharted reactivity pathways, particularly those that leverage the unique stereochemical and functional group landscape of the glucose scaffold.

The exploration of novel cycloaddition reactions represents a promising frontier. While the Bamford-Stevens and Shapiro reactions are well-known for generating carbenes or vinyl anions, the potential of the tosylhydrazone moiety itself to participate in concerted or stepwise cycloadditions is less explored in the context of carbohydrate derivatives. Investigating its behavior as a dipole or dienophile in reactions with various unsaturated systems could lead to the synthesis of novel spirocyclic or fused-ring carbohydrate structures with potential biological applications.

Furthermore, fragmentation reactions beyond simple elimination are of interest. The strategic placement of functional groups on the glucose backbone could trigger novel fragmentation cascades upon reaction at the tosylhydrazone moiety, leading to complex and synthetically useful molecular architectures. The inherent chirality of the glucose core could also be exploited to direct the stereoselectivity of these new transformations, providing access to enantiomerically pure, complex molecules that are difficult to synthesize by other means.

Integration into Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow processing is revolutionizing chemical synthesis, offering enhanced safety, reproducibility, and scalability. The integration of D-glucose-(toluene-4-sulfonylhydrazone) synthesis and its subsequent transformations into flow chemistry systems is a key future direction. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivity. velocityscientific.com.au The synthesis of hydrazones has been successfully demonstrated in flow, minimizing the formation of by-products like azines and allowing for safer handling of reagents like hydrazine (B178648). velocityscientific.com.au

Building on this, the concept of automated synthesis, particularly automated glycan assembly (AGA), offers a paradigm shift for carbohydrate chemistry. nih.govbeilstein-journals.orgnih.govmpg.de While AGA has primarily focused on the iterative assembly of oligosaccharides, the underlying principles of solid-phase synthesis and automated fluid handling could be adapted for the multi-step modification of single sugar units like D-glucose-(toluene-4-sulfonylhydrazone). An automated platform could perform the initial hydrazone formation, followed by a series of in-line transformations and purifications, enabling the rapid generation of a library of diverse glucose derivatives for biological screening. This approach would accelerate the discovery of new functional molecules derived from this versatile starting material. acs.org

Table 2: Potential Advantages of Flow Chemistry for D-Glucose-(Toluene-4-sulfonylhydrazone) Synthesis

FeatureAdvantage
Precise Control Improved selectivity and yield by fine-tuning temperature, pressure, and residence time.
Enhanced Safety Smaller reaction volumes and better heat dissipation reduce risks.
Scalability Seamless transition from laboratory-scale to production-scale by extending operation time.
Automation Integration with automated systems for multi-step synthesis and library generation. acs.org

Advanced Spectroscopic Characterization Beyond Current Capabilities

While standard spectroscopic techniques like NMR and mass spectrometry are indispensable, a deeper understanding of the structure, conformation, and dynamics of D-glucose-(toluene-4-sulfonylhydrazone) and its derivatives requires the application of more advanced analytical methods.

Ion mobility-mass spectrometry (IM-MS) is a powerful technique that separates ions based not only on their mass-to-charge ratio but also on their size and shape (collisional cross-section). mpg.defu-berlin.de This is particularly valuable for carbohydrate analysis, where isomers are common. fu-berlin.de Applying IM-MS to D-glucose-(toluene-4-sulfonylhydrazone) could allow for the unambiguous identification of anomers and other stereoisomers, as well as the characterization of complex reaction mixtures. It could also provide insights into the gas-phase conformations of these molecules, which can be correlated with their solution-phase behavior.

In the realm of NMR, advanced multi-dimensional techniques (3D, 4D) and the use of residual dipolar couplings (RDCs) can provide detailed information about the three-dimensional structure and conformational preferences of carbohydrate derivatives in solution. Chiroptical methods, such as vibrational circular dichroism (VCD), can offer sensitive probes of the stereochemistry of the molecule and its interaction with other chiral entities. The application of these sophisticated techniques will be crucial for definitively assigning the structure of novel products derived from D-glucose-(toluene-4-sulfonylhydrazone) and for understanding the subtle stereoelectronic effects that govern their reactivity.

Computational Design of New D-Glucose-(Toluene-4-sulfonylhydrazone) Analogues with Tunable Reactivity

Computational chemistry provides a powerful toolkit for predicting and understanding the behavior of molecules, thereby guiding synthetic efforts. For D-glucose-(toluene-4-sulfonylhydrazone), in silico methods can be employed to design novel analogues with tailored properties.

Density Functional Theory (DFT) calculations can be used to model the transition states of known and hypothetical reactions, providing insights into reaction mechanisms and predicting the feasibility of new transformations. This can help to prioritize experimental work and avoid unpromising synthetic routes. For example, computational studies could be used to screen a variety of electronically and sterically modified toluene-sulfonyl groups to fine-tune the reactivity of the hydrazone moiety.

Furthermore, molecular dynamics (MD) simulations can be used to explore the conformational landscape of D-glucose-(toluene-4-sulfonylhydrazone) and its derivatives. Understanding the preferred conformations is key to explaining and predicting the stereochemical outcome of reactions. By combining these computational approaches, it will be possible to rationally design new analogues of D-glucose-(toluene-4-sulfonylhydrazone) with enhanced reactivity, improved selectivity, or novel functionalities, opening up new avenues for their application in synthesis and medicinal chemistry.

Q & A

Q. What are the standard characterization techniques for confirming the structure of D-glucose-(toluene-4-sulfonylhydrazone)?

  • Methodological Answer : Structural confirmation requires a combination of analytical methods:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to identify characteristic peaks (e.g., sulfonylhydrazone protons at δ 10–12 ppm and glucose anomeric protons at δ 4.5–5.5 ppm). Compare with literature data for analogous compounds .
  • Infrared (IR) Spectroscopy : Confirm the presence of sulfonyl (S=O, ~1350 cm1^{-1}) and hydrazone (N–H, ~3200 cm1^{-1}) functional groups .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • Optical Rotation ([α]D_D) : Measure to confirm stereochemical integrity of the glucose moiety .

Q. How can researchers ensure reproducibility in synthesizing D-glucose-(toluene-4-sulfonylhydrazone)?

  • Methodological Answer : Document all experimental parameters rigorously:
  • Reaction Conditions : Specify temperature, solvent purity, molar ratios (e.g., glucose:p-toluenesulfonylhydrazine), and catalyst (if any).
  • Purification Steps : Detail column chromatography solvents (e.g., hexane:ethyl acetate gradients) or recrystallization methods .
  • Yield Calculation : Report yields post-purification and compare with literature values. Discrepancies >5% warrant re-evaluation of reaction efficiency or side-product formation .

Advanced Research Questions

Q. How should researchers resolve discrepancies in NMR data for D-glucose-(toluene-4-sulfonylhydrazone) derivatives?

  • Methodological Answer : Contradictions in NMR signals may arise from:
  • Tautomerism : Hydrazone groups can exhibit keto-enol tautomerism, altering peak positions. Use 2D NMR (e.g., 1H^1H-13C^{13}C HSQC) to assign tautomeric forms .
  • Solvent Effects : Polar solvents (e.g., D2 _2O vs. CDCl3_3) shift proton signals. Re-run spectra in multiple solvents for consistency .
  • Impurity Interference : Quantify purity via HPLC or elemental analysis before spectral interpretation .

Q. What experimental strategies optimize the regioselectivity of sulfonylhydrazone formation on D-glucose?

  • Methodological Answer : Regioselectivity depends on:
  • Protecting Groups : Temporarily block reactive hydroxyls (e.g., using acetyl or benzyl groups) to direct sulfonylhydrazine to specific positions .

  • Catalytic Systems : Test Lewis acids (e.g., ZnCl2_2) or base catalysts (e.g., pyridine) to enhance reaction specificity.

  • Kinetic Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction time/temperature .

    Table 1 : Example of Catalyst Impact on Regioselectivity

    CatalystReaction Time (h)Yield (%)Primary Product (Position)
    None2445C-2 isomer
    ZnCl2_21272C-6 isomer

Q. How can enzymatic interactions with D-glucose-(toluene-4-sulfonylhydrazone) be assessed in glycobiology studies?

  • Methodological Answer : Use glycosidase inhibition assays:
  • Enzyme Selection : Test hydrolases (e.g., XylS or β-glucosidase) known to act on glucose derivatives .
  • Kinetic Analysis : Measure KiK_i values via Lineweaver-Burk plots to quantify inhibitory potency.
  • Structural Modeling : Perform docking simulations (e.g., AutoDock) to predict binding interactions between the sulfonylhydrazone group and the enzyme active site .

Data Analysis & Validation

Q. What statistical approaches are recommended for validating synthetic yield data across multiple batches?

  • Methodological Answer : Apply:
  • ANOVA : Compare means of yields from ≥3 independent syntheses to identify outliers or systematic errors .
  • Standard Deviation (SD) : Accept SD <5% for high reproducibility.
  • Grubbs’ Test : Detect and remove statistically significant outliers .

Q. How should researchers address conflicting results in enzyme inhibition studies involving D-glucose-(toluene-4-sulfonylhydrazone)?

  • Methodological Answer : Investigate potential sources of error:
  • Substrate Purity : Verify via HPLC; impurities can alter enzyme kinetics .
  • Buffer Conditions : pH or ionic strength variations may affect enzyme activity. Replicate assays in standardized buffers (e.g., pH 6.0 phosphate buffer) .
  • Control Experiments : Include positive controls (e.g., known inhibitors like castanospermine) to validate assay reliability .

Safety & Compliance

Q. What safety protocols are critical when handling D-glucose-(toluene-4-sulfonylhydrazone) in the lab?

  • Methodological Answer : Adhere to:
  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonylhydrazine vapors .
  • Waste Disposal : Segregate chemical waste and consult institutional guidelines for sulfonyl-containing compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.